molecular formula C15H15N3O4 B14943652 3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)-

3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)-

Cat. No.: B14943652
M. Wt: 301.30 g/mol
InChI Key: YHGYSBNCPWQNIH-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)- is a complex organic compound with a unique structure that includes an isoxazole ring, acetyl groups, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, followed by the introduction of acetyl and phenylmethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoxazolecarboxamide, 5-acetyl-4-amino-
  • 3-Isoxazolecarboxamide, 5-acetyl-4-hydroxy-
  • 3-Isoxazolecarboxamide, 5-acetyl-4-methyl-

Uniqueness

Compared to similar compounds, 3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

4-acetamido-5-acetyl-N-benzyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-9(19)14-12(17-10(2)20)13(18-22-14)15(21)16-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,20)

InChI Key

YHGYSBNCPWQNIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NO1)C(=O)NCC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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